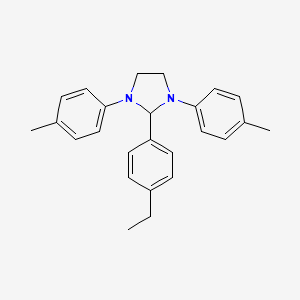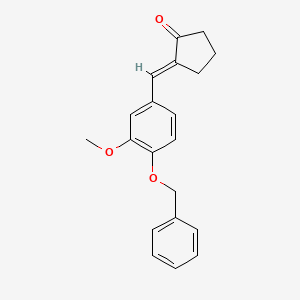
2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine is an organic compound belonging to the imidazolidine class Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine typically involves the reaction of 4-ethylbenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imidazolidine ring to an imidazolidine-2,4-dione.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imidazolidinone derivatives.
Reduction: Imidazolidine-2,4-dione.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-(4-Ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of ethyl and methyl groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)imidazolidine: Lacks the ethyl group, which may result in different chemical and biological properties.
1,3-Bis(4-methylphenyl)imidazolidine: Similar structure but without the ethyl substitution, potentially affecting its reactivity and applications.
2-(4-Ethylphenyl)-1,3-diphenylimidazolidine:
Properties
Molecular Formula |
C25H28N2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C25H28N2/c1-4-21-9-11-22(12-10-21)25-26(23-13-5-19(2)6-14-23)17-18-27(25)24-15-7-20(3)8-16-24/h5-16,25H,4,17-18H2,1-3H3 |
InChI Key |
COCYDONNNXNQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2N(CCN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11103222.png)
acetate](/img/structure/B11103225.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11103232.png)
![4-[2-(Diphenylphosphoryl)ethyl]pyridine](/img/structure/B11103234.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate](/img/structure/B11103244.png)

![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11103267.png)
![7-Ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11103269.png)
![N-[(2E,5Z)-4-oxo-5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11103273.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103285.png)
![2-{[(Z)-(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carbonitrile](/img/structure/B11103295.png)
![N-(3-methylbutyl)-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11103298.png)
